molecular formula C19H12Cl2N2 B2881029 3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 315697-58-6

3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine

Cat. No.: B2881029
CAS No.: 315697-58-6
M. Wt: 339.22
InChI Key: ADYUVMVEMBLCFK-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a dichlorophenyl group with an imidazo[1,5-a]pyridine core, making it a valuable scaffold for the development of new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound by reducing double bonds or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the dichlorophenyl ring .

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine
  • 3-(3,5-Dichlorophenyl)-1,1-dimethylurea
  • 3-(3,5-Dichlorophenyl)pyridine

Uniqueness

3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine is unique due to its specific combination of a dichlorophenyl group and an imidazo[1,5-a]pyridine core. This structure imparts distinct electronic and steric properties that can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for drug discovery and material science .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2/c20-15-10-14(11-16(21)12-15)19-22-18(13-6-2-1-3-7-13)17-8-4-5-9-23(17)19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYUVMVEMBLCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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